4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with a suitable pyrrole derivative under controlled conditions to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and may require heating and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine and other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve the use of organic solvents, controlled temperatures, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid: This compound shares the thiazole and dimethoxyphenyl groups but differs in its overall structure and functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar dimethoxyphenyl group but features a triazole ring instead of a thiazole ring.
Uniqueness
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group.
Properties
Molecular Formula |
C21H27N3O4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-propan-2-yloxypropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)28-9-5-8-24-11-16(25)19(20(24)22)21-23-15(12-29-21)14-6-7-17(26-3)18(10-14)27-4/h6-7,10,12-13,22,25H,5,8-9,11H2,1-4H3 |
InChI Key |
ISPLKUJNQSVELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.